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Compound of Interest

Compound Name: Cycloshizukaol A

Cat. No.: B12386823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer first isolated from the roots of

Chloranthus serratus. It belongs to the lindenane class of sesquiterpenoids, which are known

for their complex and varied chemical structures and potential biological activities. This

molecule is distinguished by its unique C2-symmetric structure, featuring a twelve-membered

ring. The intricate architecture of Cycloshizukaol A makes it a subject of interest for natural

product chemists, pharmacologists, and drug discovery professionals. This document provides

a comprehensive overview of its known physical and chemical properties, a detailed

methodology for its isolation and structural elucidation, and a proposed workflow for

investigating its biological potential.

Physical and Chemical Properties
The fundamental physicochemical properties of Cycloshizukaol A are summarized below.

While extensive spectral characterization has been performed to elucidate its structure, specific

quantitative data such as melting point and optical rotation are not widely reported in publicly

available literature.
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Property Value Source

Molecular Formula C₃₂H₃₆O₈ --INVALID-LINK--

Molecular Weight 548.62 g/mol --INVALID-LINK--

CAS Number 150033-85-5 --INVALID-LINK--

Class
Lindenane Sesquiterpenoid

Dimer
--INVALID-LINK--

Natural Source Roots of Chloranthus serratus --INVALID-LINK--

Structural Features
C2-symmetric structure with a

12-membered ring
--INVALID-LINK--

Melting Point Not Reported N/A

Optical Rotation Not Reported N/A

Solubility

Not Reported (Likely soluble in

organic solvents like methanol,

ethanol, ethyl acetate, and

chloroform)

N/A

Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the isolation,

purification, and structural characterization of Cycloshizukaol A, based on standard

methodologies for sesquiterpenoid dimers from Chloranthus species.

Isolation and Purification from Chloranthus serratus
The isolation of Cycloshizukaol A requires a multi-step extraction and chromatographic

process to separate it from the complex mixture of metabolites present in the plant roots.

Protocol:

Extraction:
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Air-dried and powdered roots of Chloranthus serratus (e.g., 10 kg) are macerated with

95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 days), a process

repeated three times to ensure exhaustive extraction.[1]

The collected ethanol extracts are combined and concentrated under reduced pressure

using a rotary evaporator to yield a crude extract.[1]

Solvent Partitioning:

The crude ethanol extract is suspended in distilled water.[1]

The aqueous suspension is then successively partitioned with solvents of increasing

polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to

fractionate the compounds based on their polarity.[1] Sesquiterpenoid dimers are typically

enriched in the ethyl acetate fraction.

Chromatographic Separation:

The ethyl acetate fraction is subjected to column chromatography on silica gel.[2]

A gradient elution system is employed, starting with a non-polar solvent (e.g., cyclohexane

or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl

acetate). For example, a gradient of cyclohexane-EtOAc may be used.

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify

those containing compounds of interest.

Fine Purification:

Fractions containing Cycloshizukaol A are combined and further purified using repeated

column chromatography, possibly with different stationary phases like RP-C18 silica gel.

Final purification is often achieved through preparative High-Performance Liquid

Chromatography (HPLC) to yield the pure compound.

Crystallization:
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If possible, the purified compound is crystallized from a suitable solvent system (e.g.,

methanol/water) to obtain high-purity crystals for structural analysis.

Structure Elucidation
The complex, dimeric structure of Cycloshizukaol A was originally elucidated using a

combination of spectroscopic techniques.

Methodology:

Mass Spectrometry (MS):

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to

determine the exact molecular weight and establish the molecular formula (C₃₂H₃₆O₈).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and types of protons,

while ¹³C NMR reveals the number and types of carbon atoms in the molecule. The C2-

symmetry of Cycloshizukaol A simplifies these spectra, showing half the number of

expected signals for the full structure.

2D NMR: A suite of 2D NMR experiments is crucial for assembling the final structure:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling

networks, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons

and carbons (¹H-¹³C), assigning specific protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is critical for connecting molecular

fragments and establishing the overall carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations

between protons that are close to each other, providing essential information for

determining the relative stereochemistry of the molecule.
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Biological Activity and Signaling Pathways
To date, specific biological activities or signaling pathways for Cycloshizukaol A have not

been extensively reported in the scientific literature. However, other sesquiterpenoid dimers

isolated from the Chloranthus genus have demonstrated a range of biological effects, including

anti-inflammatory and cytotoxic activities. This suggests that Cycloshizukaol A may possess

similar properties and warrants further investigation.

Below is a proposed workflow for the systematic evaluation of the biological activity of a novel

natural product like Cycloshizukaol A.
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Phase 1: Initial Screening

Phase 2: Mechanism of Action Studies

Phase 3: Signaling Pathway Elucidation

Outcome

Cycloshizukaol A
(Purified Compound)

Cytotoxicity Screening
(e.g., MTT/SRB Assay)

Apoptosis Assays
(Annexin V/PI Staining, Caspase Activity)

Panel of Human Cancer Cell Lines
(e.g., Lung, Colon, Breast)

Cell Cycle Analysis
(Flow Cytometry)

Western Blot Analysis
(Key Pathway Proteins)

Mitochondrial Membrane
Potential Assay

Targeted Pathway Investigation
(e.g., MAPK, NF-κB, PI3K/Akt)

Inhibitor/Agonist Studies

Identification of
Bioactivity & MoA

Click to download full resolution via product page

Caption: Proposed workflow for investigating the biological activity of Cycloshizukaol A.
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This logical progression begins with broad screening to identify potential cytotoxic effects

against various cancer cell lines. If activity is observed, subsequent experiments would focus

on elucidating the mechanism of cell death, such as apoptosis or cell cycle arrest. Finally,

molecular biology techniques like Western blotting would be employed to identify the specific

signaling pathways modulated by the compound, ultimately defining its mechanism of action

and potential as a therapeutic lead.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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